molecular formula C7H3BrN4 B6271206 4-azido-3-bromobenzonitrile CAS No. 1557461-09-2

4-azido-3-bromobenzonitrile

Cat. No.: B6271206
CAS No.: 1557461-09-2
M. Wt: 223
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Description

4-Azido-3-bromobenzonitrile: is an organic compound characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-3-bromobenzonitrile typically involves the introduction of the azido group to a bromobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide (NaN₃), reacts with 3-bromo-4-chlorobenzonitrile under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-3-bromobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-azido-3-bromobenzonitrile primarily involves the reactivity of the azido group. Upon exposure to UV light, the azido group generates a highly reactive nitrene intermediate. This nitrene can insert into C-H and N-H bonds, forming covalent bonds with biomolecules or other substrates. This property is exploited in photoaffinity labeling to study molecular interactions and pathways.

Comparison with Similar Compounds

Uniqueness: 4-Azido-3-bromobenzonitrile is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity patterns. The bromine atom can participate in additional substitution reactions, providing further functionalization opportunities. The azido group allows for versatile applications in click chemistry and photoaffinity labeling, making this compound highly valuable in both synthetic and analytical chemistry.

Properties

CAS No.

1557461-09-2

Molecular Formula

C7H3BrN4

Molecular Weight

223

Purity

95

Origin of Product

United States

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